molecular formula C17H19ClN2O B2486825 2-Chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 1397190-56-5

2-Chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2486825
CAS No.: 1397190-56-5
M. Wt: 302.8
InChI Key: KZYOMARPIHLZFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide is an organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-isopropylphenylamine and 2-chloropyridine.

    Formation of Intermediate: The initial step involves the reaction of 4-isopropylphenylamine with 2-chloropyridine under controlled conditions to form an intermediate compound.

    Acetylation: The intermediate is then subjected to acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.

    Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature control and the use of catalysts, to enhance yield and purity.

    Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-Chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways that regulate cellular processes such as inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-methylphenyl)-N-(pyridin-2-ylmethyl)acetamide
  • 2-Chloro-N-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)acetamide
  • 2-Chloro-N-(4-tert-butylphenyl)-N-(pyridin-2-ylmethyl)acetamide

Uniqueness

2-Chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide is unique due to its specific structural features, such as the presence of the isopropyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c1-13(2)14-6-8-16(9-7-14)20(17(21)11-18)12-15-5-3-4-10-19-15/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYOMARPIHLZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC2=CC=CC=N2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.